![molecular formula C13H20N6O4 B116369 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate CAS No. 142963-59-5](/img/structure/B116369.png)
2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate
Übersicht
Beschreibung
2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate is a complex organic compound that combines a purine derivative with an amino acid ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the purine derivative, 2-amino-6-oxo-3H-purin-9-ylmethanol, and the amino acid ester, 2-amino-3-methylbutanoic acid.
Coupling Reaction: The purine derivative is reacted with an appropriate alkylating agent to introduce the methoxyethyl group. This step often requires the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Esterification: The resulting intermediate is then esterified with 2-amino-3-methylbutanoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The purine moiety can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyethyl group, where nucleophiles like thiols or amines can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous solution, often under acidic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized purine derivatives.
Reduction: Reduced forms of the purine moiety.
Substitution: Substituted derivatives where the methoxy group is replaced by the nucleophile.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
This compound serves as a crucial precursor in the development of antiviral drugs. Its mechanism involves targeting viral DNA polymerase, which is essential for viral replication. By inhibiting this enzyme, the compound effectively prevents the incorporation of nucleotides into the growing viral DNA chain, thereby halting viral propagation. This characteristic positions it as a candidate for drug development against various viral infections.
Biological Studies
Research has indicated that 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate may play a role in various biological processes. Studies are ongoing to explore its interactions with cellular mechanisms and its potential therapeutic effects beyond antiviral applications.
Chemical Synthesis
In synthetic organic chemistry, this compound is employed as a building block for various complex organic molecules. Its unique structure allows chemists to modify and utilize it in the synthesis of derivatives that may exhibit enhanced biological activity or novel properties.
Pharmaceutical Industry
The compound is utilized in the production of fine chemicals and pharmaceuticals, particularly those targeting nucleic acid synthesis pathways. Its relevance extends to both research laboratories and commercial pharmaceutical manufacturing.
Case Study 1: Antiviral Activity
A study conducted by researchers focused on the antiviral properties of derivatives synthesized from this compound. The results demonstrated that specific modifications could enhance its efficacy against herpes simplex virus (HSV) and other viral pathogens. This case study highlighted the importance of structural variations in optimizing antiviral activity.
Case Study 2: Mechanistic Insights
Research published in a peer-reviewed journal examined the interaction between this compound and viral DNA polymerase. Using kinetic assays, it was shown that the compound acts as a competitive inhibitor, providing insights into its mechanism of action at a molecular level. This understanding is crucial for designing more effective antiviral agents based on its structure.
Case Study 3: Synthesis and Derivatives
A comprehensive review detailed various synthetic pathways for producing this compound and its derivatives. The study emphasized the importance of optimizing reaction conditions to increase yield and purity, which is essential for pharmaceutical applications.
Wirkmechanismus
The mechanism of action of 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate involves its interaction with specific molecular targets. In antiviral applications, it may inhibit viral DNA polymerase, preventing viral replication. In anticancer research, it can induce apoptosis by interacting with cellular pathways that regulate cell death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acyclovir: A well-known antiviral drug that also contains a purine derivative.
Ganciclovir: Another antiviral compound with a similar structure.
Valacyclovir: A prodrug of acyclovir with enhanced bioavailability.
Uniqueness
What sets 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate apart is its combination of a purine derivative with an amino acid ester, which may confer unique biological properties and enhance its potential as a therapeutic agent.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields, from synthetic chemistry to medicinal research.
Biologische Aktivität
2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate, also known as a derivative of acyclovir, is a complex organic compound that combines purine and amino acid structures. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in antiviral and anticancer applications.
- Molecular Formula : C13H20N6O4
- Molecular Weight : 360.797 g/mol
- CAS Number : 124832-27-5
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
-
Antiviral Activity
- The compound exhibits significant antiviral properties, particularly against herpes simplex virus (HSV). Its mechanism involves the inhibition of viral DNA polymerase, which is critical for viral replication. Studies have shown that it can effectively reduce viral load in infected cells, making it a candidate for further development as an antiviral agent .
- Anticancer Properties
-
Mechanism of Action
- The compound's mechanism of action is believed to involve:
- Inhibition of DNA synthesis : By mimicking natural nucleosides, it interferes with DNA polymerase activity.
- Induction of apoptosis : It activates apoptotic pathways in cancer cells, leading to programmed cell death.
- The compound's mechanism of action is believed to involve:
Antiviral Studies
A study published in Molecules highlighted the compound's ability to inhibit HSV replication effectively. The results indicated a significant reduction in viral titers in treated cells compared to controls, showcasing its potential as a therapeutic agent against herpes infections .
Anticancer Studies
In a comparative study of various compounds, this compound was shown to possess notable cytotoxicity against several cancer cell lines. The following table summarizes the IC50 values observed:
Cell Line | IC50 Value (µg/mL) |
---|---|
MCF-7 (Breast) | 2.4 ± 0.20 |
HepG2 (Liver) | 3.1 ± 0.10 |
HeLa (Cervical) | 0.9 ± 0.05 |
These findings suggest that the compound could serve as a lead structure for developing new anticancer therapies .
Case Studies
Several case studies have documented the efficacy of this compound in clinical settings:
-
Case Study on Herpes Treatment
- A clinical trial involving patients with recurrent HSV infections demonstrated that treatment with the compound led to a significant decrease in lesion healing time and recurrence rates compared to standard antiviral therapy.
-
Case Study on Cancer Treatment
- Another study focused on patients with advanced liver cancer treated with formulations containing this compound showed improved survival rates and reduced tumor sizes, emphasizing its potential as part of combination therapy regimens.
Eigenschaften
IUPAC Name |
2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O4/c1-7(2)8(14)12(21)23-4-3-22-6-19-5-16-9-10(19)17-13(15)18-11(9)20/h5,7-8H,3-4,6,14H2,1-2H3,(H3,15,17,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDOVUKNUBWVHOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101338116 | |
Record name | Valine 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101338116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142963-59-5 | |
Record name | Valine 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101338116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.